(11S,12E,14E)-11-hydroxyicosa-12,14-dienoic acid
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Overview
Description
(11S,12E,14E)-11-hydroxyicosa-12,14-dienoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group and conjugated double bonds. Its chemical properties make it a subject of study in organic chemistry, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11S,12E,14E)-11-hydroxyicosa-12,14-dienoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as fatty acids, which undergo a series of reactions including hydroxylation and double bond formation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and double bond configuration.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(11S,12E,14E)-11-hydroxyicosa-12,14-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group into a carbonyl group.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. The conditions often require controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a keto derivative, while reduction could produce a saturated hydrocarbon.
Scientific Research Applications
(11S,12E,14E)-11-hydroxyicosa-12,14-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (11S,12E,14E)-11-hydroxyicosa-12,14-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and double bonds play crucial roles in its reactivity and interaction with enzymes and receptors. These interactions can modulate various biological processes, making it a compound of interest in pharmacology and biochemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxy fatty acids and conjugated dienoic acids, such as:
- (9S,10E,12E)-9-hydroxy-10,12-octadecadienoic acid
- (13S,14E,16E)-13-hydroxy-14,16-hexadecadienoic acid
Uniqueness
What sets (11S,12E,14E)-11-hydroxyicosa-12,14-dienoic acid apart is its specific stereochemistry and the position of its hydroxy group and double bonds. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H36O3 |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
(11S,12E,14E)-11-hydroxyicosa-12,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7+,16-13+/t19-/m1/s1 |
InChI Key |
HDMIRVFIVOGVIC-SJKVJHEJSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/[C@H](CCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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